Cas no 12068-61-0 (nickel diarsenide)

nickel diarsenide structure

商品名:nickel diarsenide

nickel diarsenide 化学的及び物理的性質

名前と識別子

-

- nickel diarsenide

- Gallnuts

- NICKEL ARSENIDE

- Einecs 235-103-1

- 12068-61-0

- CID 91886304

- Nickelarsenide,99.5%(metalsbasisexcludingCo),Co0.1-1%

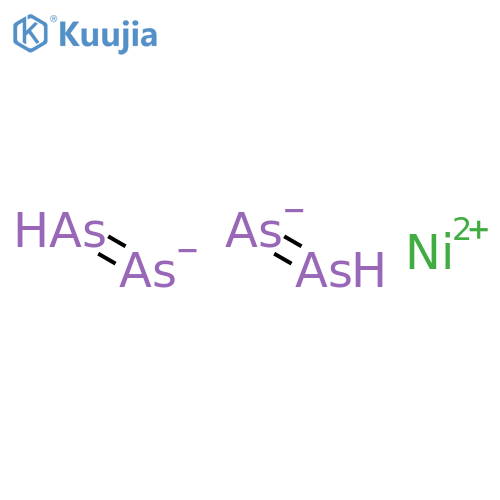

- NiAs2

-

- MDL: MFCD00151450

- インチ: InChI=1S/As2.Ni/c1-2;/q-2;+2

- InChIKey: YTZAQDSHOUHFHD-UHFFFAOYSA-N

- ほほえんだ: [As-]=[As-].[Ni+2]

計算された属性

- せいみつぶんしりょう: 209.79400

- どういたいしつりょう: 207.77853g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 0

- 重原子数: 3

- 回転可能化学結合数: 0

- 複雑さ: 2.8

- 共有結合ユニット数: 2

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 0Ų

じっけんとくせい

- 色と性状: まだ確定していません。

- 密度みつど: g/cm3

- ふってん: °Cat760mmHg

- フラッシュポイント: °C

- PSA: 0.00000

- LogP: -0.53660

- ようかいせい: 未確定

nickel diarsenide セキュリティ情報

- 危険物輸送番号:UN1557

- 包装グループ:II

- セキュリティ用語:6.1

- 危険レベル:6.1

- 危険レベル:6.1

- 包装等級:II

- 包装カテゴリ:II

nickel diarsenide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | 36269-5g |

Nickel arsenide, 99.5% (metals basis excluding Co), Co 0.1-1% |

12068-61-0 | Co 0.1-1% | 5g |

¥1092.00 | 2023-03-01 | |

| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | 36269-25g |

Nickel arsenide, 99.5% (metals basis excluding Co), Co 0.1-1% |

12068-61-0 | Co 0.1-1% | 25g |

¥4195.00 | 2023-03-01 |

nickel diarsenide 関連文献

-

Cheng Ruan,Xue Bai,Chun Sun,Haobin Chen,Changfeng Wu,Xiongbin Chen,Hongda Chen,Vicki L. Colvin RSC Adv., 2016,6, 106225-106229

-

Somayeh Khajehpour Tadavani,Anand Yethiraj Soft Matter, 2017,13, 7412-7424

-

Anne Aamdal Scheie,Jessica Lönn-Stensrud New J. Chem., 2008,32, 1567-1572

12068-61-0 (nickel diarsenide) 関連製品

- 693775-58-5(MAGNESIUM, COMPD. WITH NICKEL (4:1))

- 2229033-99-0(4-bromo-5-(1-ethynylcyclopropyl)-2-methoxyphenol)

- 2068151-21-1(2-amino-7-bromo-1,2,3,4-tetrahydroisoquinolin-1-one)

- 2228649-48-5(1-(3-tert-butylphenyl)-2-(methylamino)ethan-1-one)

- 486452-75-9(methyl 4-{6,7-dimethoxy-2-(4-methoxybenzoyl)-1,2,3,4-tetrahydroisoquinolin-1-ylmethoxy}benzoate)

- 2680718-50-5(tert-butyl N-4-(2-bromophenoxy)-3-chlorophenylcarbamate)

- 1806133-69-6(3-Iodo-6-nitro-4-(trifluoromethoxy)pyridine-2-sulfonyl chloride)

- 2228700-52-3(2-(8-methoxy-2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoacetic acid)

- 171232-79-4(methyl (2S,3R)-3-ethylpyrrolidine-2-carboxylate)

- 1820575-47-0(tert-butyl (1S,5S)-3,6-diazabicyclo[3.2.2]nonane-3-carboxylate;hydrochloride)

推奨される供給者

Tiancheng Chemical (Jiangsu) Co., Ltd

(CAS:12068-61-0)砷化镍

清らかである:99%

はかる:25KG,200KG,1000KG

価格 ($):問い合わせ